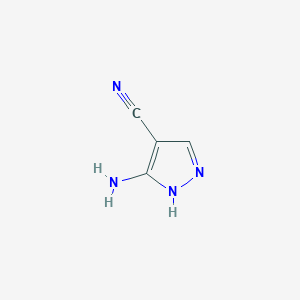

5-amino-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

N-(4-Amino-2-chlorophényl)phtalimide: est un composé organique de formule moléculaire C14H9ClN2O2 et d'une masse molaire de 272,69 g/mol . Ce composé est caractérisé par la présence d'un groupe amino et d'un atome de chlore liés à un cycle phényle, qui est lui-même lié à un groupe phtalimide. C'est un solide légèrement jaune soluble dans le diméthylsulfoxyde (DMSO) mais insoluble dans l'eau .

Applications De Recherche Scientifique

Chimie :

- Le N-(4-Amino-2-chlorophényl)phtalimide est utilisé comme bloc de construction en synthèse organique. Il sert d'intermédiaire dans la préparation de divers produits pharmaceutiques et agrochimiques .

Biologie et médecine :

- Ce composé présente des propriétés anticonvulsivantes et est étudié pour son utilisation potentielle dans le traitement des troubles neurologiques .

Industrie :

- Dans le secteur industriel, le N-(4-Amino-2-chlorophényl)phtalimide est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action du N-(4-Amino-2-chlorophényl)phtalimide implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Le groupe amino et le groupe phtalimide jouent un rôle crucial dans son activité biologique. Le composé peut interagir avec des récepteurs de neurotransmetteurs ou des enzymes, ce qui conduit à ses effets anticonvulsivants . Les voies moléculaires et les cibles exactes font l'objet de recherches en cours.

Mécanisme D'action

Target of Action

5-Amino-1H-pyrazole-4-carbonitrile, also known as 3-Amino-1H-pyrazole-4-carbonitrile or 3-Amino-4-pyrazolecarbonitrile, is a compound that has been reported to have a wide range of biochemical and physiological effects . It is considered to be an inhibitor of enzymes such as COX-2, 5-LOX , and has been used as a molecular structural unit in the synthesis of various organic compounds .

Mode of Action

It is known that it interacts with its targets, such as cox-2 and 5-lox enzymes, leading to a variety of biochemical changes . These interactions can result in antitumor activity, anti-inflammatory effects, and antioxidant activity .

Biochemical Pathways

The compound affects various biochemical pathways due to its wide range of activities. For instance, by inhibiting COX-2 and 5-LOX enzymes, it can affect the synthesis of prostaglandins and leukotrienes, which are involved in inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its wide range of activities. It has been reported to exhibit antitumor activity, anti-inflammatory effects, and antioxidant activity . These effects are likely the result of its interaction with various targets and its impact on multiple biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, it is recommended to avoid dust formation and ingestion or inhalation of the compound .

Analyse Biochimique

Biochemical Properties

5-Amino-1H-pyrazole-4-carbonitrile is a potential biologically active scaffold due to its wide applications in pharmaceuticals . It has been used as an analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compound . It also exhibits properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase, and CB1 receptor antagonists .

Cellular Effects

It is known that this compound has a wide range of biochemical and physiological effects including antitumor activity, anti-inflammatory effects, and antioxidant activity .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has been synthesized using various methods and catalysts .

Metabolic Pathways

It is known that this compound has a wide range of biochemical and physiological effects .

Transport and Distribution

It is known that this compound has a wide range of biochemical and physiological effects .

Subcellular Localization

It is known that this compound has a wide range of biochemical and physiological effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Réaction de l'anhydride phtalique et du 4-amino-2-chlorobenzène :

Méthodes de production industrielle :

- La production industrielle de N-(4-Amino-2-chlorophényl)phtalimide suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions :

-

Réactions de substitution :

Réactifs et conditions : Le N-(4-Amino-2-chlorophényl)phtalimide peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de chlore. Les réactifs courants comprennent l'hydroxyde de sodium ou d'autres nucléophiles.

Produits : Les principaux produits formés sont des dérivés où l'atome de chlore est remplacé par le nucléophile.

-

Réactions d'oxydation :

Réactifs et conditions : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent oxyder le groupe amino.

Produits : Les principaux produits sont des dérivés oxydés du composé d'origine.

-

Réactions de réduction :

Réactifs et conditions : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent réduire le groupe phtalimide.

Produits : Les principaux produits sont des formes réduites du cycle phtalimide.

Comparaison Avec Des Composés Similaires

Composés similaires :

- N-(hydroxyméthyl)phtalimide

- N-(chlorométhyl)phtalimide

- N-(2-chloroéthyl)phtalimide

- N-(4-pentinyl)phtalimide

- N-(2-hydroxyéthyl)phtalimide

- N-(4-bromobutyl)phtalimide

Comparaison :

- N-(4-Amino-2-chlorophényl)phtalimide est unique en raison de la présence à la fois d'un groupe amino et d'un atome de chlore sur le cycle phényle, ce qui lui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues . La combinaison de ces groupes fonctionnels en fait un intermédiaire polyvalent en synthèse organique et un composé précieux en chimie médicinale.

Propriétés

IUPAC Name |

5-amino-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNKBQRKZRMYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Record name | 3-aminopyrazole-4-carbonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066091 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16617-46-2 | |

| Record name | 3-Amino-4-cyanopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16617-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016617462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-pyrazolecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPYRAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOB953S9X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 5-amino-1H-pyrazole-4-carbonitrile?

A1: A widely used method involves a multicomponent reaction using substituted aromatic aldehydes, malononitrile, and phenylhydrazine. [] This reaction is often catalyzed by various materials, including NiFe2O4 nanoparticles, [] alumina–silica-supported MnO2, [] and calcined Mg-Fe hydrotalcite. [] Another approach utilizes 3-oxoalkanonitrile as a precursor, reacting it with trichloroacetonitrile and subsequently with hydrazines to yield the desired product. []

Q2: Are there any environmentally friendly synthetic routes for this compound?

A2: Yes, several research groups have focused on developing greener synthetic methods. One such method employs copper(II)-coated magnetic core-shell nanoparticles as catalysts in a mild, green environment. [] Another approach utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water. []

Q3: What are some notable catalysts used in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, and what are their advantages?

A3: Researchers have explored a range of catalysts:

- [Msim]CuCl3: This newly developed catalyst utilizes anomeric and vinylogous anomeric effects to facilitate the formation of the pyrazole ring. []

- Copper(II)-coated magnetic core-shell nanoparticles: These nanoparticles offer a green approach, are easily separated from the reaction mixture using a magnet, and are reusable for multiple reaction cycles without significant activity loss. []

- Nano-[Zn-4NSP]Cl2: This Schiff base complex acts as an efficient heterogeneous catalyst in the synthesis. []

- Alumina–silica-supported MnO2: This catalyst allows for a facile one-pot synthesis in water and can be recycled. []

- Calcined Mg-Fe Hydrotalcite: This catalyst promotes a one-pot synthesis of the compound. []

Q4: What is the role of anomeric effects in the synthesis of this compound?

A4: In certain synthetic routes, specifically those using catalysts like [Msim]CuCl3, the formation of the pyrazole ring is aided by anomeric and vinylogous anomeric effects. These electronic effects influence the stability and reactivity of the intermediates, guiding the reaction towards the desired product. []

Q5: How is this compound used in the synthesis of other heterocyclic compounds?

A5: This compound serves as a versatile building block for synthesizing various heterocycles:

- Pyrazolo[1,5-a]pyrimidines: Reacting this compound derivatives with nonsymmetrical dielectrophiles under microwave irradiation leads to regioselective formation of substituted pyrazolo[1,5-a]pyrimidines. []

- 7-Azolylaminotetrahydroazolo[1,5-a]pyrimidines: This compound, when reacted with aromatic aldehydes and pyruvic acid or its esters under ultrasonication, undergoes a unique cascade of reactions to form 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. []

- Pyrazolo pyrimidine derivatives: The compound serves as a precursor for synthesizing a diverse range of pyrazolo pyrimidine derivatives with potential antiproliferative activities. []

Q6: What are the potential biological activities of this compound and its derivatives?

A6: Studies indicate potential for the following activities:

- Antiproliferative activity: Pyrazolo pyrimidine derivatives synthesized from this compound have shown promise in inhibiting cancer cell growth. []

- Antioxidant activity: Some derivatives exhibit potent scavenging activity against various free radicals, including DPPH, superoxide anion, hydrogen peroxide, and nitric oxide. []

- Analgesic, antipyretic, and anti-inflammatory activities: Certain derivatives demonstrate notable analgesic effects in acetic acid-induced writhing responses, antipyretic activity against Brewer’s yeast-induced pyrexia, and anti-inflammatory activity by reducing Brewer’s yeast-induced paw edema. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A7: While detailed SAR studies are limited in the provided research, some insights can be gleaned. For example, the nature of the substituents on the pyrazolo[3,4-d]pyrimidine core appears to significantly influence the antioxidant potential. [] Specifically, the presence of a furan-2-ylmethylene group seems to enhance the antioxidant activity compared to thiophen-2-ylmethylene or 4-chlorophenyl groups. []

Q8: What analytical methods are employed to characterize and quantify this compound?

A8: Common techniques include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.